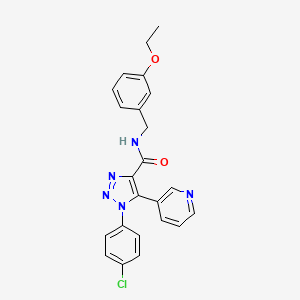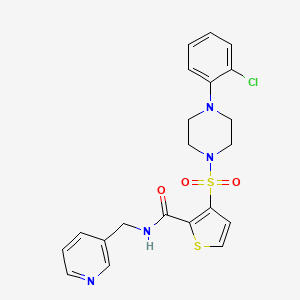![molecular formula C10H8ClFN2O B2829394 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide CAS No. 2093471-89-5](/img/structure/B2829394.png)
3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as ABT-888 or Veliparib and belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide involves the inhibition of PARP enzymes, which are essential for the repair of DNA damage. By inhibiting PARP, this compound can prevent the repair of DNA damage caused by chemotherapy or radiation therapy, leading to the death of cancer cells. Furthermore, it can also induce synthetic lethality in cancer cells with defects in DNA repair mechanisms, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also reduce inflammation and oxidative stress, leading to neuroprotection and cardiovascular protection. Additionally, it can modulate immune responses and enhance the efficacy of immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide in lab experiments include its high potency, specificity, and selectivity for PARP enzymes. It can also be used in combination with other DNA-damaging agents to enhance their efficacy. However, the limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, it can cause off-target effects, leading to toxicity and adverse reactions.
Zukünftige Richtungen
The future directions for the research on 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide include the development of new synthesis methods to improve its solubility and pharmacokinetics. Additionally, it can be used in combination with other targeted therapies to enhance their efficacy and reduce resistance. Moreover, it can be investigated for its role in DNA repair mechanisms and the development of new drugs for cancer and other diseases. Finally, its potential applications in immunotherapy and personalized medicine can also be explored.
Synthesemethoden
The synthesis of 3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide involves the reaction between 5-fluoroanthranilic acid and (S)-1-(3-aminopropyl) pyrrolidine followed by the reaction with thionyl chloride and potassium carbonate. The final product is obtained after purification through column chromatography. This method has been optimized for high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide has been extensively studied for its potential applications in various research fields. It has been found to be a potent PARP inhibitor that can enhance the efficacy of DNA-damaging agents in cancer therapy. It has also been investigated for its role in neuroprotection, inflammation, and cardiovascular diseases. Additionally, it has been used as a tool in the study of DNA repair mechanisms and the development of new drugs.
Eigenschaften
IUPAC Name |
3-chloro-N-[(1S)-1-cyanoethyl]-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c1-6(5-13)14-10(15)7-2-8(11)4-9(12)3-7/h2-4,6H,1H3,(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEQVZWTAOGECM-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC(=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=CC(=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

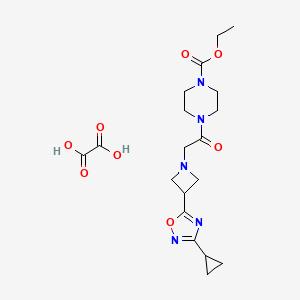
![5-(methoxymethyl)-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829312.png)

![2-Chloro-N-[(1S,2R)-2-[4-(2-hydroxypropan-2-yl)triazol-1-yl]cyclohexyl]propanamide](/img/structure/B2829314.png)
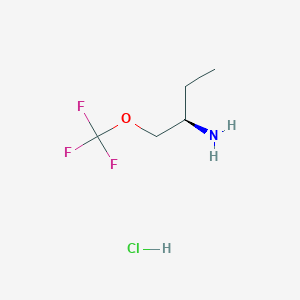
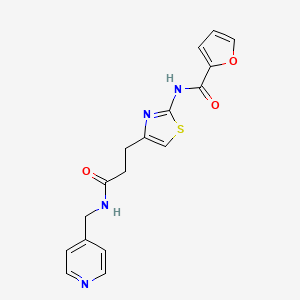
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2829319.png)
![5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2829320.png)
![N-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2829322.png)



